molecular formula C5H11O2Si- B8312296 2-Trimethylsilylacetate

2-Trimethylsilylacetate

Cat. No.: B8312296
M. Wt: 131.22 g/mol
InChI Key: JDMMZVAKMAONFU-UHFFFAOYSA-M
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Description

Significance of Organosilicon Compounds in Synthetic Methodologies

Organosilicon compounds have become indispensable in modern organic synthesis, serving as crucial building blocks and valuable intermediates. researchgate.netbohrium.com Their versatility stems from the unique properties of the silicon-carbon bond, which is generally stable, allowing for the construction of complex molecules without decomposition. numberanalytics.com Organosilicon compounds are widely used as reagents, catalysts, and protecting groups in a variety of chemical reactions, including cross-coupling and hydrosilylation. numberanalytics.comnumberanalytics.com The ability to form stable bonds with carbon, oxygen, and nitrogen makes them valuable in diverse synthetic applications. numberanalytics.com Their use can enhance reaction selectivity, reducing the formation of unwanted byproducts. numberanalytics.com Beyond traditional organic synthesis, organosilicon compounds are integral to materials science for creating silicones and have applications in the pharmaceutical industry, where they are used to synthesize complex drug molecules and sila-versions of existing drugs with potentially improved properties. numberanalytics.comnumberanalytics.com

Overview of Silyl (B83357) Ketene (B1206846) Acetals and Related Silylated Enolates in Organic Synthesis

Silyl ketene acetals (SKAs) are a class of organosilicon compounds that have garnered significant attention as versatile reagents in organic synthesis. jst.go.jp These compounds are essentially silylated enolates of esters and are known for their utility in forming carbon-carbon bonds. jst.go.jpgoogle.com SKAs are key intermediates in various reactions, including aldol (B89426) additions, Michael additions, and Mannich reactions. benthamdirect.comrichmond.edu Their reactivity can be fine-tuned by the choice of the silyl group and the substituents on the ketene acetal (B89532) backbone. The use of SKAs in synthesis offers advantages such as high stereoselectivity in the formation of new stereocenters. acs.orgwikipedia.org Several methods exist for the preparation of silyl ketene acetals, including the reaction of an ester with a base and a silylating agent, and the reaction of an α,β-unsaturated ester with a hydrosilane in the presence of a transition metal catalyst. google.com

Evolution of Academic Research on 2-Trimethylsilylacetate and its Analogues

Research on this compound and its analogues has evolved to explore their diverse applications in organic synthesis. Initially recognized for their role as protecting groups for alcohols and carboxylic acids, their utility has expanded significantly. chemimpex.com Studies have demonstrated the use of ethyl 2-(trimethylsilyl)acetate in the synthesis of β-hydroxy esters and α,β-unsaturated esters, with the reaction outcome controlled by the choice of a specific tetrabutylammonium (B224687) activator. rcsi.com This highlights the potential for tailoring reaction conditions to achieve selective transformations. rcsi.com Furthermore, research has explored the application of these compounds in the synthesis of more complex molecules, such as β-lactams, through Mannich-type addition reactions. thieme-connect.comresearchgate.net The development of new catalytic systems, including the use of copper and palladium catalysts, has further broadened the scope of reactions involving silylated acetates, enabling transformations like monofluoroalkylation. organic-chemistry.orgresearchgate.net This ongoing research continues to uncover new synthetic methodologies and applications for this class of compounds.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H12O2Si
Molecular Weight 132.23 g/mol
CAS Number 2345-38-2
IUPAC Name 2-(Trimethylsilyl)acetic acid
Boiling Point 90-95°C at 10 mmHg
Melting Point 39-42°C
Density Approximately 0.883 g/cm³
Solubility Soluble in ethereal solvents

Note: The data in this table is compiled from various sources and may represent a range of reported values. chembk.com

Synthesis and Manufacturing of this compound

Established laboratory-scale synthesis methods for this compound and its ethyl ester derivative, ethyl 2-(trimethylsilyl)acetate, involve several key approaches.

One common method for preparing ethyl 2-(trimethylsilyl)acetate is the Reformatsky reaction, which involves the reaction of ethyl bromoacetate (B1195939) with zinc, followed by treatment with chlorotrimethylsilane. Another approach is the reaction of ethyl acetate (B1210297) with a strong base like triphenylmethylsodium, followed by the addition of chlorotrimethylsilane.

A study by Downey et al. describes the in situ formation of trimethylsilyl (B98337) acetate (TMSOAc) from acetic acid using trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. organic-chemistry.orgrichmond.edu This method is particularly useful as it generates the reagent directly in the reaction mixture for subsequent transformations. organic-chemistry.org

Key starting materials and reagents for these syntheses include:

Acetic acid organic-chemistry.org

Ethyl acetate

Trimethylsilyl chloride

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) organic-chemistry.org

Trialkylamine bases (e.g., i-Pr2NEt) organic-chemistry.org

Ethyl bromoacetate

Zinc

Chemical Reactivity and Synthetic Applications of this compound

Role as a Silylating Agent

This compound and its derivatives are effective silylating agents, a function crucial for protecting reactive functional groups and enhancing the stability of intermediates in organic synthesis. For instance, ethyl trimethylsilylacetate has been used to silylate enolizable aldehydes and ketones. fishersci.ca This silylation process can facilitate subsequent reactions by temporarily masking the reactive carbonyl group.

Use in Aldol Reactions

This compound serves as a precursor to silyl ketene acetals, which are key nucleophiles in Mukaiyama aldol reactions. A study demonstrated that in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base, acetic acid or trimethylsilyl acetate (TMSOAc) can undergo an aldol addition to non-enolizable aldehydes under very mild conditions. organic-chemistry.org The reaction is believed to proceed through the in situ formation of a bis-silyl ketene acetal, which then undergoes a TMSOTf-catalyzed Mukaiyama aldol addition. organic-chemistry.org This one-pot process provides a convenient route to β-hydroxy carboxylic acids. organic-chemistry.org Similarly, ethyl 2-(trimethylsilyl)acetate can be activated with catalytic amounts of tetrabutylammonium acetate to participate in addition reactions with a variety of aldehydes and ketones, yielding β-hydroxy esters. rcsi.comorganic-chemistry.org

Application in the Synthesis of β-Lactams

The synthesis of β-lactams, a core structural motif in many antibiotics, can be achieved using derivatives of this compound. researchgate.net One method involves the Mannich-type addition of ethyl (trimethylsilyl)acetate (ETSA) derivatives to N-(2-hydroxyphenyl)aldimine sodium salts. thieme-connect.com This reaction proceeds to form highly substituted β-lactams in moderate to good yields. thieme-connect.com The reaction of silyl ketene acetals with imines, often catalyzed by a Lewis base, is a common strategy for constructing the 2-azetidinone ring of β-lactams. researchgate.net

Related Compounds and Derivatives

tert-Butyldimethylsilyl Acetate

tert-Butyldimethylsilyl (TBDMS) acetate and its derivatives are widely used as protecting groups in organic synthesis, particularly for alcohols. evitachem.com The TBDMS group is valued for its stability under a range of reaction conditions and can be readily introduced by reacting an alcohol with tert-butyldimethylchlorosilane in the presence of a base. evitachem.com Ethyl [(tert-butyldimethylsilyl)oxy]acetate is a related compound that is also useful in organic synthesis. cymitquimica.compharmaffiliates.com The removal of the TBDMS protecting group is typically accomplished using fluoride-based reagents like tetra-n-butylammonium fluoride (B91410) (TBAF). evitachem.com

Triethylsilyl Acetate

While specific information on triethylsilyl acetate is limited in the provided search results, the general principles of silyl esters suggest it would function similarly to other silyl acetates as a silylating agent and a precursor for generating enolates for carbon-carbon bond-forming reactions. The triethylsilyl (TES) group is another common protecting group for alcohols, and its reactivity and stability would be comparable to other trialkylsilyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11O2Si-

Molecular Weight

131.22 g/mol

IUPAC Name

2-trimethylsilylacetate

InChI

InChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7)/p-1

InChI Key

JDMMZVAKMAONFU-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)CC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Trimethylsilylacetate and Its Derivatives

Classical Preparative Routes

Traditional methods for synthesizing derivatives of 2-trimethylsilylacetate often rely on organometallic reagents and stoichiometric reactions. These routes have been foundational in establishing the utility of silyl (B83357) ketene (B1206846) acetals in organic synthesis.

Zinc-mediated Synthesis of Ethyl Trimethylsilylacetate

The zinc-mediated synthesis of β-hydroxy esters, famously known as the Reformatsky reaction, provides a classical route to precursors of silyl ketene acetals. This reaction involves the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often referred to as a 'Reformatsky enolate', which is generated by the reaction of an alpha-halo ester with zinc dust. wikipedia.orglibretexts.org These organozinc reagents are notably less reactive than their lithium enolate or Grignard counterparts, which prevents undesired nucleophilic addition to the ester group. wikipedia.org

An improved procedure for the Reformatsky reaction utilizes trimethylchlorosilane to activate the zinc, facilitating the preparation of β-hydroxy esters from ethyl bromoacetate (B1195939) and various carbonyl compounds. acs.org The reaction mechanism involves the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester. libretexts.org The resulting compound can then dimerize and rearrange to form zinc enolates. libretexts.org Subsequent reaction with a carbonyl compound and an acidic workup yields the β-hydroxy ester. libretexts.org

ReactantsReagentsProductReaction Type
α-halo ester, Aldehyde/KetoneZinc dustβ-hydroxy esterReformatsky Reaction
Ethyl bromoacetate, Aldehyde/KetoneZinc, Trimethylchlorosilaneβ-hydroxy esterImproved Reformatsky Reaction

Magnesium Metal Reduction Systems for Ketene Silyl Acetal (B89532) Formation

Magnesium-promoted reactions offer an alternative pathway for the formation of silyl ketene acetals and their precursors. While not a direct reduction of magnesium metal in all cases, magnesium reagents play a crucial role in facilitating these transformations. For instance, magnesium enolates can be prepared and are found to be reactive nucleophiles. researchgate.net The treatment of α-chloro α-sulfinyl carboxylic acid derivatives with ethylmagnesium bromide generates magnesium enolates that react with aldehydes and ketones. researchgate.net

Furthermore, magnesium-catalyzed hydrosilylation of α,β-unsaturated esters provides a direct route to silyl ketene acetals. rsc.org In these reactions, a magnesium catalyst facilitates the 1,4-hydrosilylation, yielding the desired silyl ketene acetal in high yield. rsc.org Additionally, magnesium halide-catalyzed anti-aldol reactions demonstrate the utility of magnesium in controlling stereoselectivity in reactions involving silyl enol ethers. nih.gov Magnesium bromide diethyl etherate has been shown to mediate highly diastereoselective aldol (B89426) reactions between aldehydes and silyl ketene acetals by activating both the aldehyde and the silyl enolate through transmetalation to form a magnesium enolate. oup.com

ReactantsCatalyst/ReagentProductKey Feature
α,β-unsaturated ester, HydrosilaneToMMgHB(C6F5)3Silyl ketene acetalCatalytic 1,4-hydrosilylation
Aldehyde, Silyl ketene acetalMgBr2·OEt2Aldol adductDiastereoselective aldol reaction
N-acyloxazolidinone, Enolizable aldehydeMagnesium halideanti-Aldol adductStereoselective aldol reaction

Reactions with Hydrosilanes and Hydrosiloxanes for Silyl Ketene Acetal Production

The reaction of α,β-unsaturated carboxylic esters with hydrosilanes or hydrosiloxanes presents a direct and efficient method for the production of silyl ketene acetals. google.com This transformation can be catalyzed by various systems, including transition metals and Lewis acids. A notable example is the use of tris(pentafluorophenyl)borane as a catalyst, which allows for the synthesis of silyl ketene acetals with high purity and in high yields. google.com

Transition metal catalysis is also widely employed for the hydrosilylation of esters. researchgate.net Historically, platinum-based catalysts were among the first to be used for the reaction of methyl methacrylate with triethylsilane. google.com Subsequently, rhodium complexes like tris(triphenylphosphine)rhodium chloride have been investigated as effective catalysts for this transformation. google.com More recently, cobalt-catalyzed dehydrogenative C-H silylation has emerged as an atom-efficient and environmentally benign method. nih.gov Additionally, ruthenium-catalyzed dehydrogenative intermolecular silylation has been developed to access various organosilicon compounds. mdpi.com

ReactantsCatalystProductKey Advantage
α,β-unsaturated carboxylic ester, Hydrosilane/HydrosiloxaneTris(pentafluorophenyl)boraneSilyl ketene acetalHigh purity and yield
Methyl methacrylate, TriethylsilanePlatinum catalystSilyl ketene acetalEarly example of transition metal catalysis
Esters of carboxylic acid, OrganohydrosilanesTris(triphenylphosphine)rhodium chlorideSilyl ketene acetalEffective rhodium-based catalysis
Alkynylsilanes, HydrosilanesCobalt catalystSubstituted alkynylsilanesAtom-efficient dehydrogenative coupling

Modern and Sustainable Synthesis Approaches

Contemporary synthetic strategies for 2-(trimethylsilyl)acetate derivatives focus on improving efficiency, safety, and sustainability. These modern approaches often involve continuous flow technologies and advanced catalytic systems.

Continuous Flow Synthesis Protocols for 2-(Trimethylsilyl)acetate Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and potential for automation and scalability. nih.gov The synthesis of derivatives of 2-(trimethylsilyl)acetate has been successfully adapted to continuous flow conditions. For instance, tetrabutylammonium (B224687) controlled addition and olefination reactions of ethyl 2-(trimethylsilyl)acetate have been developed under both batch and continuous flow conditions. rcsi.com A significant reduction in reaction time was observed, from one hour in batch to just one minute in continuous flow, while maintaining the use of catalytic amounts of activator at ambient temperature. rcsi.com

The application of continuous flow processing has also been demonstrated in the synthesis of related compounds, such as 2-(C-glycosyl)acetates, via tandem Wittig-Michael reactions, showing improvements over batch reactions. acs.org Furthermore, the synthesis of potentially hazardous reagents like ethyl diazoacetate has been safely and efficiently conducted in integrated microfluidic systems, highlighting the safety benefits of this technology. rsc.org

Reaction TypeKey Advantage of Continuous FlowReference Compound
Tetrabutylammonium controlled addition and olefinationReaction time reduced from 1 hour to 1 minuteEthyl 2-(trimethylsilyl)acetate
Tandem Wittig–Michael reactionImproved yields and stereoselectivity2-(C-Glycosyl)acetates
In situ generation of toxic reagentEnhanced safety and controlEthyl diazoacetate

Catalytic Systems for Enhanced Preparative Efficiency

The development of novel catalytic systems has been instrumental in enhancing the efficiency of preparing 2-(trimethylsilyl)acetate derivatives and related silyl ketene acetals. These systems often employ transition metals or Lewis acids to achieve high yields and selectivities under mild conditions.

Palladium-catalyzed α-heteroarylation of silyl ketene acetals has been developed as a practical and efficient method for synthesizing α-heteroaryl propionic esters. acs.org This transformation utilizes a bulky P,P═O ligand to achieve high yields with a wide variety of substituents. acs.org

Lewis acid catalysis also plays a prominent role. The activation of weakly acidic species like silicon tetrachloride by a strongly Lewis basic chiral phosphoramide can generate a chiral Lewis acid in situ. science.gov This system has proven effective in catalyzing the aldol addition of silyl ketene acetals to aldehydes with high levels of regio-, diastereo-, and enantioselectivity. science.gov Magnesium-based catalysts, such as magnesium iodide etherate, have been shown to be highly effective in chemoselective Mukaiyama-type aldol couplings of silyl enolates with aldehydes and acetals. acs.org Furthermore, chiral magnesium BINOL-derived phosphates have been used to catalyze highly enantioselective Mukaiyama-Michael reactions of silyl ketene acetals. nih.gov

Catalyst SystemReaction TypeKey Feature
Palladium with bulky P,P═O ligandα-heteroarylation of silyl ketene acetalsHigh yields and tolerance of heterocycles
Silicon tetrachloride with chiral phosphoramideAldol addition of silyl ketene acetalsIn situ generation of a chiral Lewis acid, high enantioselectivity
Magnesium iodide etherateMukaiyama-type aldol couplingMild, efficient, and highly chemoselective
Chiral magnesium BINOL-derived phosphate (B84403)Mukaiyama-Michael reactionHigh yields and excellent enantioselectivities

Green Chemistry Principles Applied to Organosilicon Compound Synthesis

The application of green chemistry principles to the synthesis of organosilicon compounds, including this compound and its derivatives, is a critical step towards developing more sustainable and environmentally benign chemical processes. Traditional synthetic methods for silylation often involve the use of stoichiometric amounts of aggressive reagents and volatile organic solvents, leading to significant waste generation and potential environmental hazards. In contrast, green chemistry focuses on minimizing the environmental impact by adhering to a set of twelve principles, which include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.

Recent research has highlighted several strategies to incorporate these principles into the synthesis of organosilicon compounds. These strategies include the use of catalytic methods, solvent-free reaction conditions, and the development of biocatalytic routes.

Catalytic Approaches and Atom Economy

One of the core tenets of green chemistry is the use of catalysts to replace stoichiometric reagents. Catalytic processes are inherently more atom-economical as the catalyst is not consumed in the reaction and can, in theory, be used to convert large amounts of substrate. In the context of silyl ester synthesis, moving away from traditional methods that use silyl halides (like trimethylsilyl (B98337) chloride) and a base (like triethylamine) is a key objective. Such traditional methods generate stoichiometric amounts of salt as a byproduct, leading to poor atom economy.

A greener alternative involves the direct, catalyzed reaction of a carboxylic acid with a silane or silanol. For instance, the use of zinc acetate (B1210297) and N-methyl morpholine as catalysts for the reduction of carboxylic acids proceeds through the in situ generation of silyl ester intermediates rsc.org. This demonstrates a catalytic pathway to the formation of the Si-O bond central to silyl esters. While this specific example leads to a reduction, the principle of catalytic silylation of carboxylic acids is a viable green strategy.

The atom economy of a reaction is a measure of the efficiency with which the atoms of the reactants are incorporated into the desired product. A comparison between a traditional and a greener catalytic approach for the synthesis of a generic trimethylsilyl ester illustrates the significant improvement in atom economy.

Table 1: Comparison of Atom Economy in Silyl Ester Synthesis

ReactionReactantsDesired ProductByproductsAtom Economy (%)
Traditional Method Acetic Acid + Trimethylsilyl Chloride + TriethylamineTrimethylsilyl AcetateTriethylammonium Chloride45.3%
Greener Catalytic Method Acetic Acid + TrimethylsilanolTrimethylsilyl AcetateWater88.0%

Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.

Solvent-Free and Alternative Solvent Systems

The reduction or elimination of volatile organic solvents is another key principle of green chemistry. Solvent-free reactions, where the reaction is carried out in the absence of a solvent, can significantly reduce waste and simplify purification processes. The synthesis of various organosilicon compounds, such as silatranes, has been successfully achieved under solvent-free conditions using organocatalysts nih.gov. This approach minimizes the environmental impact associated with solvent production, use, and disposal.

When a solvent is necessary, the choice of a greener alternative is crucial. Bio-based solvents or water are preferred over traditional chlorinated or aromatic hydrocarbons. Research into biocatalytic silylation has shown that enzymes like silicatein-α can function in nonpolar organic solvents such as n-octane and toluene, and can tolerate the presence of co-solvents like 1,4-dioxane mdpi.com. The ability to perform these reactions in less hazardous solvents is a significant step towards greener synthesis.

Biocatalysis: A Frontier in Green Organosilicon Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly promising avenue for the green synthesis of organosilicon compounds. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and are derived from renewable resources. The enzyme silicatein-α, found in marine sponges, has been shown to catalyze the formation of Si-O bonds, specifically in the condensation of alcohols with silanols to form silyl ethers mdpi.comresearchgate.net. This enzymatic activity is directly analogous to the formation of silyl esters from carboxylic acids and silanols.

The key advantages of a biocatalytic approach include:

Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption.

High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, which can simplify purification and reduce the formation of byproducts.

Reduced Waste: The use of a biological catalyst avoids the need for heavy metal catalysts or harsh reagents. The only byproduct in the ideal condensation reaction is water.

Table 2: Comparative Green Metrics for Synthetic Routes to Trimethylsilyl Acetate

MetricTraditional Method (Silyl Chloride)Greener Method (Catalytic/Biocatalytic)
Catalyst None (Stoichiometric Base)Organocatalyst / Enzyme
Solvent Dichloromethane / THFSolvent-free / Bio-based solvent
Temperature 0°C to Room TemperatureRoom Temperature to 60°C
Byproducts Triethylammonium ChlorideWater
Atom Economy ~45%>85%
E-Factor (estimated) High (>5)Low (<1)

E-Factor = Total Waste (kg) / Product (kg). A lower E-factor indicates a greener process.

The development and application of these green chemistry principles are essential for the future of organosilicon compound synthesis. By focusing on catalytic methods, minimizing solvent use, and exploring biocatalytic pathways, the chemical industry can move towards more sustainable and environmentally responsible production of valuable compounds like this compound and its derivatives.

Reactivity and Mechanistic Investigations of 2 Trimethylsilylacetate

Nucleophilic Addition Reactions

Silyl (B83357) ketene (B1206846) acetals derived from 2-trimethylsilylacetate are key intermediates in a range of nucleophilic addition reactions. These reactions are typically mediated by Lewis acids, which activate the electrophile, rendering it more susceptible to nucleophilic attack by the silyl ketene acetal (B89532).

Mukaiyama Aldol (B89426) Additions with Carbonyl Electrophiles

The Mukaiyama aldol addition is a cornerstone of carbon-carbon bond formation, involving the reaction of a silyl enol ether with a carbonyl compound in the presence of a Lewis acid. wikipedia.orgrsc.orgtcichemicals.com This reaction allows for a crossed aldol reaction, for instance between an aldehyde and a ketone, without the issue of self-condensation of the aldehyde. wikipedia.org The reaction is initiated by the activation of the carbonyl compound by the Lewis acid, which is then attacked by the silyl ketene acetal. wikipedia.orgjk-sci.com A subsequent aqueous workup yields the desired β-hydroxy carbonyl compound. wikipedia.org

The mechanism of the Mukaiyama aldol reaction is generally considered to proceed through an open transition state, as opposed to a closed, six-membered ring transition state. tcichemicals.comchem-station.com This is attributed to the low ligating ability of the siloxy group. tcichemicals.com The stereochemical outcome of the reaction, whether it yields the syn- or anti-diastereomer, is highly dependent on the specific substrates, Lewis acid used, and the reaction conditions. wikipedia.orgorganic-chemistry.org

A variety of Lewis acids can be employed to catalyze the Mukaiyama aldol reaction, with titanium tetrachloride (TiCl₄) being one of the originally used and most common. wikipedia.orgnih.gov Other effective Lewis acids include boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). nih.gov The choice of Lewis acid can significantly influence the yield and diastereoselectivity of the reaction.

Table 1: Examples of Lewis Acids in Mukaiyama Aldol Additions

Lewis AcidTypical SubstratesKey Features
Titanium tetrachloride (TiCl₄)Aldehydes, KetonesWidely used, often in stoichiometric amounts initially, but catalytic systems exist. wikipedia.org
Tin(II) triflate (Sn(OTf)₂)AldehydesUsed in conjunction with chiral diamines for asymmetric reactions. thieme-connect.de
Boron trifluoride etherate (BF₃·OEt₂)AldehydesCommon Lewis acid for promoting the reaction. nih.gov
Scandium triflate (Sc(OTf)₃)Aldehydes, IminesWater-compatible Lewis acid, enabling reactions in aqueous media.
Silicon tetrachloride (SiCl₄)AldehydesCan be activated by a Lewis base to form a chiral Lewis acid for enantioselective additions. acs.org

Michael Additions to Unsaturated Systems

Silyl ketene acetals derived from this compound readily participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. mpg.deacs.org This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds. organic-chemistry.orgacs.org The reaction is typically catalyzed by a Lewis acid, which activates the α,β-unsaturated system towards nucleophilic attack. mpg.de

Mechanistic studies suggest that the reaction can proceed through different pathways. One proposed mechanism involves an electron transfer from the silyl ketene acetal to the Lewis acid-activated Michael acceptor. acs.org Another pathway is a direct nucleophilic attack of the silyl ketene acetal on the β-position of the unsaturated system. acs.orgmdpi.com The operative mechanism can be influenced by the steric bulk of the silyl ketene acetal and the nature of the Lewis acid. acs.org For instance, less bulky silyl ketene acetals are more likely to react via an electron transfer mechanism. acs.org

Recent research has focused on the development of highly enantioselective Mukaiyama-Michael reactions. For example, a chiral magnesium BINOL-derived phosphate (B84403) has been shown to catalyze the reaction of silyl ketene acetals with β,γ-unsaturated α-keto esters, affording functionalized 1,5-dicarbonyl adducts in high yields and with excellent enantioselectivities. organic-chemistry.orgacs.org Two plausible mechanistic pathways have been proposed for this transformation: a stepwise Michael addition followed by C-O bond formation, or a hetero Diels-Alder [4+2] cycloaddition. organic-chemistry.orgacs.org

Addition Reactions with Imines and Heterocumulenes

The nucleophilic character of silyl ketene acetals extends to their reaction with imines and heterocumulenes, providing access to nitrogen-containing compounds. The addition to imines, an aza-Mukaiyama reaction, yields β-amino esters, which are valuable building blocks in organic synthesis. Similar to the reaction with carbonyl compounds, this transformation is typically promoted by a Lewis acid. nih.gov

The reaction with heterocumulenes, such as isocyanates, leads to the formation of N-acylated β-amino acid derivatives. The silyl ketene acetal adds to the carbon-nitrogen double bond of the isocyanate, followed by silyl transfer to the nitrogen atom. Subsequent hydrolysis yields the final product.

Stereoselective Variants in Silyl Ketene Acetal Additions

Achieving high levels of stereocontrol is a central theme in modern organic synthesis, and the addition reactions of silyl ketene acetals have been extensively studied in this context. The development of catalytic, asymmetric Mukaiyama aldol reactions has been a significant area of research. rsc.orgmsu.edu

Stereoselectivity can be induced in several ways:

Use of Chiral Lewis Acids: Chiral Lewis acids can coordinate to the electrophile, creating a chiral environment that directs the approach of the nucleophilic silyl ketene acetal. thieme-connect.deacs.org A wide variety of chiral Lewis acids based on metals such as titanium, tin, copper, and boron have been developed. thieme-connect.de

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to either the silyl ketene acetal or the electrophile. msu.edu This auxiliary imparts facial selectivity to the reaction, and can be removed in a subsequent step.

Substrate Control: Pre-existing stereocenters in the electrophile or the silyl ketene acetal can influence the stereochemical outcome of the addition. thieme-connect.de

The stereochemical outcome of the Mukaiyama aldol reaction, leading to either syn- or anti-adducts, is influenced by the geometry (E or Z) of the silyl ketene acetal, the nature of the Lewis acid, and the reaction conditions. thieme-connect.de While the reaction often proceeds through an open transition state, leading to lower intrinsic diastereoselectivity, the use of appropriate chiral catalysts can enforce a more ordered, closed transition state, resulting in high levels of both diastereoselectivity and enantioselectivity. libretexts.org

Table 2: Strategies for Stereoselective Additions

StrategyDescriptionExample
Chiral Lewis Acid CatalysisA chiral Lewis acid creates a chiral environment around the electrophile.A chiral phosphoramide-activated SiCl₄ catalyst for enantioselective aldol additions. acs.org
Chiral Auxiliary ControlA chiral group attached to the substrate directs the stereochemical outcome.Use of camphor (B46023) or N-methylephedrine derivatives as chiral auxiliaries. msu.edu
Substrate-Based StereocontrolExisting stereocenters in the reactants influence the stereochemistry of the product.Diastereoselective additions to chiral aldehydes.

Olefination Reactions Utilizing 2-(Trimethylsilyl)acetate Reagents

While not a direct olefination in the classical sense, reagents derived from 2-(trimethylsilyl)acetate can be utilized in olefination protocols such as the Peterson olefination. The Peterson olefination is a reaction between an α-silylcarbanion and a carbonyl compound to form an alkene. organic-chemistry.orgwikipedia.org The intermediate β-hydroxysilane can be isolated, and subsequent elimination under either acidic or basic conditions leads to the formation of the alkene. organic-chemistry.orgnrochemistry.com A key advantage of this method is that the stereochemical outcome of the elimination is dependent on the conditions used; acidic elimination proceeds via an anti-elimination, while basic elimination occurs through a syn-elimination. wikipedia.orgnrochemistry.com

Alternatively, Horner-Wadsworth-Emmons (HWE) type reagents can be prepared from silylated phosphonates. The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org Modifications to the phosphonate reagent, such as those developed by Still and Gennari, can be employed to achieve high Z-selectivity. nih.gov The use of silylated HWE reagents can offer advantages in terms of reactivity and product isolation. alfa-chemistry.com

Arylation and Cross-Coupling Reactions

The α-position of this compound, after conversion to its silyl ketene acetal, can undergo arylation through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This provides a direct method for the synthesis of α-aryl esters. The reaction typically involves the coupling of the silyl enol ether with an aryl halide in the presence of a palladium catalyst and a suitable additive. nih.govnih.gov

A significant advantage of this method is the ability to achieve regiocontrolled arylation, which is dictated by the initial regioselective formation of the silyl enol ether. nih.gov This contrasts with the direct arylation of ketone enolates under basic conditions, where regioselectivity can be difficult to control. nih.gov The reaction has been shown to be effective with a range of aryl iodides, bromides, and chlorides. nih.gov The optimal catalyst system often involves the use of Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand such as tri-tert-butylphosphine. nih.govnih.gov

Recent developments in this area have expanded the scope of these reactions, including their application in the synthesis of complex heterocyclic structures like isoquinolines and phenanthridines through a one-pot, two-step process involving α-arylation followed by acid-mediated cyclization and aromatization. acs.org

Palladium-Catalyzed β-Arylation Mechanisms of Silyl Ketene Acetals

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the α-arylation of enolates is well-established, the corresponding β-arylation of saturated esters and amides presents a greater challenge. Silyl ketene acetals derived from esters have emerged as competent nucleophiles in palladium-catalyzed C(sp³)–H arylations. Compared to their lithium enolate counterparts, silyl ketene acetals exhibit decreased reactivity but enhanced chemoselectivity nih.gov.

The catalytic cycle for the β-arylation of silyl ketene acetals is generally understood to proceed through a sequence of oxidative addition, C–H activation, and reductive elimination. The reaction is often initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming an arylpalladium(II) intermediate. Subsequent coordination of the silyl ketene acetal to the palladium center is followed by a C–H activation event, which can occur via various proposed mechanisms, including concerted metalation-deprotonation (CMD). The final step involves reductive elimination from the resulting organopalladium intermediate to furnish the β-arylated product and regenerate the Pd(0) catalyst.

In some cases, particularly with α,β-unsaturated esters, γ-arylation is observed. Mechanistic studies on the palladium-catalyzed γ-arylation of silyl ketene acetals derived from α,β-unsaturated esters suggest that the reaction proceeds via a palladium dienolate complex. The formation of this intermediate is promoted by additives such as zinc chloride, and the final product is formed through reductive elimination from this complex nih.govberkeley.eduthieme-connect.de.

Table 1: Palladium-Catalyzed Arylation of Silyl Ketene Acetals

Entry Silyl Ketene Acetal Aryl Halide Catalyst/Ligand Additive Product Yield (%) Reference
1 Silyl ketene acetal of methyl acetate (B1210297) 4-Iodobenzonitrile Pd(OAc)₂ / Josiphos TlOAc α-Aryl ester up to 91% ee acs.org
2 Silyl ketene acetal of methyl-2-hexenoate Bromobenzene Pd(dba)₂ / P(t-Bu)₃ ZnCl₂ γ-Aryl E-product High nih.gov
3 Silyl ketene acetal of methyl crotonate 4-Bromoanisole Pd(dba)₂ / P(t-Bu)₃ ZnCl₂ γ-(4-methoxyphenyl) methyl crotonate 85 nih.gov
4 Silyl ketene acetal of methyl tiglate Bromobenzene Pd(dba)₂ / P(t-Bu)₃ ZnCl₂ γ-Phenyl methyl tiglate 75 nih.gov

Copper-Catalyzed Cross-Coupling Processes with Fluoro(trimethylsilyl)acetate

While specific studies on the copper-catalyzed cross-coupling of fluoro(trimethylsilyl)acetate are not extensively detailed in the reviewed literature, the reactivity of analogous α-silyldifluoroamides provides significant mechanistic insights. Copper-catalyzed cross-coupling reactions offer a valuable alternative to palladium-based systems, particularly for the introduction of fluorinated moieties.

The copper-catalyzed coupling of aryl, heteroaryl, and vinyl iodides with α-silyldifluoroamides has been reported to proceed in high yield without the need for an added ligand escholarship.orgnih.gov. The proposed catalytic cycle for these transformations generally involves a Cu(I)/Cu(III) mechanism. The reaction is initiated by the oxidative addition of the aryl halide to a Cu(I) species. The resulting organocopper(III) intermediate then undergoes transmetalation with the silyl-containing nucleophile. Finally, reductive elimination from the Cu(III) complex affords the desired fluoroalkylated aryl product and regenerates the active Cu(I) catalyst.

Directing groups on the aryl halide substrate have been shown to significantly enhance the reactivity in copper-mediated fluoroalkylation, enabling the use of less reactive aryl bromides and chlorides. These directing groups are thought to accelerate the rate-limiting oxidative addition step at the Cu(I) center nih.gov.

Table 2: Copper-Catalyzed Arylation of α-Silyldifluoroamides with Aryl Iodides

Entry α-Silyldifluoroamide Aryl Iodide Catalyst Solvent Product Yield (%) Reference
1 N,N-diethyl-2-(trimethylsilyl)-2,2-difluoroacetamide 1-Butyl-4-iodobenzene CuOAc DMF N,N-diethyl-2-(4-butylphenyl)-2,2-difluoroacetamide 92 escholarship.org
2 N,N-diethyl-2-(trimethylsilyl)-2,2-difluoroacetamide 4-Iodoanisole CuOAc DMF N,N-diethyl-2-(4-methoxyphenyl)-2,2-difluoroacetamide 88 escholarship.org
3 N,N-diethyl-2-(trimethylsilyl)-2,2-difluoroacetamide 1-Iodo-4-(trifluoromethyl)benzene CuOAc DMF N,N-diethyl-2-(4-(trifluoromethyl)phenyl)-2,2-difluoroacetamide 85 escholarship.org
4 N,N-diethyl-2-(trimethylsilyl)-2,2-difluoroacetamide 2-Iodothiophene CuOAc DMF N,N-diethyl-2-(thiophen-2-yl)-2,2-difluoroacetamide 80 escholarship.org

Cross-Coupling with Halogenated Substrates

The cross-coupling of silyl ketene acetals, including those derived from this compound, with halogenated substrates is a powerful tool for C-C bond formation. Palladium and nickel-based catalytic systems are commonly employed for these transformations. The general mechanism for these reactions follows the well-established cross-coupling catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency and selectivity of the coupling process. For instance, the use of biaryl phosphine ligands has been shown to be effective in the palladium-catalyzed silylation of aryl chlorides organic-chemistry.org. In some cases, copper catalysis can be integrated with halogen-atom transfer (XAT) processes to achieve Suzuki-Miyaura-type cross-couplings between alkyl iodides and organoboron compounds, offering a mechanistically distinct approach that does not require direct activation of the alkyl halide by the metal catalyst acs.org.

Table 3: Cross-Coupling Reactions of Silyl Compounds with Halogenated Substrates | Entry | Silyl Reagent | Halogenated Substrate | Catalyst System | Reaction Type | Product | Reference | |---|---|---|---|---|---| | 1 | Hexamethyldisilane | Aryl Chlorides | Palladium / Biaryl phosphine ligand | Silylation | Aryltrimethylsilanes | organic-chemistry.org | | 2 | Alkyl Iodides | Aryl Organoborons | Copper catalyst / α-aminoalkyl radical | XAT-mediated Suzuki-Miyaura type | Alkyl-aryl coupled product | acs.org | | 3 | 1-Phenyl-2-(trimethylsilyl)acetylene | 3-Iodopyridine | Pd(OAc)₂ / Tri(o-tolyl)phosphine | Sonogashira-type | 3-(Phenylethynyl)pyridine | mdpi.org | | 4 | Aryl Bromides | Aryl Triflates | (bpy)Ni / (dppp)Pd | Cross-Ullman | Biaryls | nih.gov |

Other Significant Transformations

Beyond cross-coupling reactions, this compound and its derivatives participate in a variety of other important chemical transformations, including oxidative couplings, Mannich-type reactions, and Claisen-type rearrangements.

Oxidative Coupling and Oxidation Reactions

Oxidative coupling reactions provide a means to form carbon-carbon bonds through an oxidative process, often catalyzed by a transition metal wikipedia.org. The oxidative coupling of enolates, including silyl enol ethers derived from this compound, can lead to the formation of 1,4-dicarbonyl compounds. These reactions can be achieved through both anodic and photocatalytic oxidation of silyl bis-enol ethers nih.gov. The mechanism of these reactions typically involves the oxidation of the electron-rich silyl enol ether to a radical cation, which is then trapped by a nucleophile.

The oxidation of silyl ketene acetals can also lead to the formation of α-hydroxy esters. While the direct oxidation of silyl ketene acetals with mCPBA can be problematic, other oxidants such as lead(IV) acetate or a hypofluorous acid-acetonitrile complex can be used wikipedia.org. The Rubottom oxidation, which involves the oxidation of silyl enol ethers with a peroxyacid, proceeds through a siloxy oxirane intermediate. Acid-catalyzed ring-opening of this intermediate yields an oxocarbenium ion, which upon workup gives the α-hydroxy carbonyl compound wikipedia.org.

Table 4: Oxidation Reactions of Silyl Enol Ethers and Silyl Ketene Acetals

Entry Substrate Oxidant Reaction Type Product Reference
1 Silyl bis-enol ether Anodic or Photocatalytic Oxidation Oxidative Coupling 1,4-Diketone nih.gov
2 Silyl enol ether mCPBA Rubottom Oxidation α-Hydroxy ketone wikipedia.org
3 Silyl ketene acetal Lead(IV) acetate α-Hydroxylation α-Hydroxy ester wikipedia.org
4 Silyl enol ether Davis chiral oxaziridine Enantioselective Rubottom Oxidation Enantiopure α-hydroxy carbonyl wikipedia.org

Mannich-type Reactions of Silyl Ketene Acetals

The Mannich reaction, which involves the aminoalkylation of a carbon nucleophile, is a fundamental transformation for the synthesis of β-amino carbonyl compounds wikipedia.org. Silyl ketene acetals are excellent nucleophiles for this reaction, adding to imines or their equivalents to provide access to β-amino esters. The reaction is often catalyzed by Lewis acids, which activate the imine electrophile.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from an aldehyde and an amine. The silyl ketene acetal then attacks the electrophilic carbon of the iminium ion. Subsequent desilylation affords the β-amino carbonyl product wikipedia.org. The development of asymmetric Mannich reactions using chiral catalysts has enabled the synthesis of enantioenriched β-amino acids and their derivatives nih.govacs.org. Chiral silicon Lewis acids, for example, have been shown to effectively catalyze the addition of α-aryl silyl ketene acetals to acylhydrazones with high diastereoselectivity and enantioselectivity nih.gov.

Table 5: Asymmetric Mannich-Type Reactions of Silyl Ketene Acetals

Entry Silyl Ketene Acetal Imine Derivative Catalyst Product Diastereomeric Ratio Enantiomeric Excess (%) Reference
1 α-Aryl silyl ketene acetal Chiral silicon Lewis acid-activated acylhydrazone Chiral Silicon Lewis Acid α-Aryl,β-hydrazido ester Good to excellent Good to excellent nih.gov
2 Silyl ketene acetal N-Diphenylphosphinoyl-activated imine Chiral Copper Complex β-Amino cyano compound Good Good nih.gov
3 Difluorinated silyl enol ether Endocyclic N-acyl ketimine Chiral Phosphoric Acid Fluoroalkyl-functionalized isoindolone - 48-99 mdpi.com
4 α-Aryl silyl ketene acetal Acylhydrazone Chiral Silicon Lewis Acid α-Aryl,β-hydrazido ester >20:1 96 nih.gov

Claisen-type Rearrangements in Organosilicon Chemistry

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement for the formation of carbon-carbon bonds. In organosilicon chemistry, the Ireland-Claisen rearrangement is a particularly valuable variant that utilizes silyl ketene acetals derived from allylic esters organic-chemistry.orglibretexts.org. This reaction proceeds under significantly milder conditions than the traditional Claisen rearrangement and offers excellent stereocontrol nrochemistry.comchem-station.com.

The mechanism of the Ireland-Claisen rearrangement involves the deprotonation of an allylic ester to form an enolate, which is then trapped with a trialkylsilyl halide to generate a silyl ketene acetal. This intermediate then undergoes a concerted nih.govnih.gov-sigmatropic rearrangement through a six-membered, chair-like transition state to form a γ,δ-unsaturated carboxylic acid silyl ester, which is subsequently hydrolyzed to the carboxylic acid upon workup organic-chemistry.orgnrochemistry.comchem-station.com. The geometry of the silyl ketene acetal (E or Z) dictates the stereochemical outcome of the rearrangement, allowing for the diastereoselective synthesis of products with new stereocenters libretexts.orgchem-station.com.

Table 6: Stereoselectivity in the Ireland-Claisen Rearrangement | Entry | Allylic Ester Substrate | Silylating Agent | Silyl Ketene Acetal Geometry | Rearrangement Conditions | Product Diastereoselectivity | Reference | |---|---|---|---|---|---| | 1 | Allylic propionate (B1217596) | LHMDS, TBSCl, HMPA, THF, -78 °C | Z-isomer favored (7.3:1) | 80 °C, benzene, 24 h | Single diastereomer | nih.gov | | 2 | Allylic acetate | LDA, TMSCl, THF | Z-enolate | Heat | syn product | libretexts.org | | 3 | Allylic acetate | LDA, TMSCl, THF/HMPA | E-enolate | Heat | anti product | libretexts.org | | 4 | α,β-Unsaturated ester | Silylene transfer (silver-catalyzed) | Cyclic silyl ketene acetal | Facile rearrangement | High selectivity | nih.gov |

Fundamental Mechanistic Pathways

The reactivity of this compound and its derivatives is governed by a series of intricate mechanistic pathways. Understanding these pathways is crucial for controlling reaction outcomes and designing novel synthetic methodologies. Key aspects include the activation of the silicon center, the nature of reaction intermediates, the energetics of transition states, and the comparative reactivity of related nucleophiles.

Role of Silicon Activation and Activator Specificity in Reactions

The silicon atom in ethyl 2-(trimethylsilyl)acetate is pivotal to its reactivity, and its activation is a key step in initiating reactions such as additions and olefinations. The choice of activator is critical, as it can selectively determine the reaction pathway and the final product. organic-chemistry.orgrcsi.com Tetrabutylammonium (B224687) salts have emerged as effective activators, demonstrating that the nature of the anion dictates the reaction outcome. organic-chemistry.org

A key study highlights the use of tetrabutylammonium acetate (Bu4NOAc) and tetrabutylammonium trimethylsilyloxide (Bu4NOTMS) as catalytic activators in reactions with aldehydes and ketones. organic-chemistry.orgrcsi.com The specificity of these activators allows for controlled synthesis of either β-hydroxy esters or α,β-unsaturated esters under mild conditions. organic-chemistry.org

Bu4NOAc as Activator: When Bu4NOAc is used, the reaction with various aldehydes and ketones yields β-hydroxy esters. The acetate anion is a weaker activator, which facilitates the initial addition step but is not potent enough to promote the subsequent elimination of the silyloxy group. This suppresses the elimination pathway, leading to the isolation of the addition product. organic-chemistry.orgrcsi.com

Bu4NOTMS as Activator: In contrast, the use of Bu4NOTMS promotes the formation of α,β-unsaturated esters. The trimethylsilyloxide anion is a stronger activator, capable of enabling both the initial addition and the subsequent elimination step. A stepwise pathway has been demonstrated where the silylated β-hydroxy ester is formed as an intermediate, which then undergoes elimination to yield the final α,β-unsaturated product. rcsi.com

The tetrabutylammonium counterion plays a significant role in enhancing the effectiveness of the reaction, making these salts superior to their inorganic counterparts. rcsi.com This methodology avoids the need for strong bases or harsh conditions typically associated with traditional organometallic methods. organic-chemistry.org

Table 1: Activator Specificity in the Reaction of Ethyl 2-(trimethylsilyl)acetate with Carbonyls organic-chemistry.orgrcsi.com
ActivatorPrimary Product TypeReaction PathwayKey Mechanistic Feature
Tetrabutylammonium Acetate (Bu4NOAc)β-Hydroxy EsterAdditionWeaker activator; suppresses elimination step.
Tetrabutylammonium Trimethylsilyloxide (Bu4NOTMS)α,β-Unsaturated EsterAddition-EliminationStronger activator; promotes elimination of the silyloxy group.

Intermediacy of β-Silyl Carbocations in Esterification Pathways

The stabilization of a positive charge on a carbon atom beta (β) to a silicon atom, known as the β-silicon effect, is a well-documented phenomenon that significantly influences reaction mechanisms. scispace.comwikipedia.orgqub.ac.uk This effect is attributed to hyperconjugation, where the low-lying carbon-silicon (C-Si) σ-orbital overlaps with the empty p-orbital of the carbocation, delocalizing the positive charge. scispace.comnih.gov This stabilization can lead to rate enhancements of up to 10^12 in solvolysis reactions. nih.gov

In certain esterification reactions, evidence strongly suggests the involvement of β-silyl carbocations as key intermediates. mdpi.com For instance, the reaction of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate with carboxylic acids to form 2-trimethylsilylethyl (TMSE) esters is proposed to proceed through such an intermediate. mdpi.comresearchgate.net The proposed mechanism involves the protonation of the imidate by the carboxylic acid, followed by the departure of trichloroacetamide (B1219227) to generate a β-silyl carbocation. This cation is then trapped by the carboxylate to form the final ester product. mdpi.com

To verify this mechanistic hypothesis, a deuterium (B1214612) labeling study was conducted. mdpi.com A deuterated version of the imidate was synthesized and used in an esterification reaction. The reaction resulted in two deuterated ester products in equal amounts, indicating a scrambling of the deuterium labels. This outcome is consistent with the formation of a symmetric, bridged β-silyl carbocation intermediate, rather than a direct SN2 displacement mechanism. mdpi.com

Table 2: Evidence for β-Silyl Carbocation Intermediate in an Esterification Reaction mdpi.com
ExperimentObservationConclusion
Deuterium Labeling StudyEsterification with a deuterated imidate precursor led to scrambling of the deuterium label in the product.The reaction proceeds through a symmetric, bridged β-silyl carbocation intermediate.
Reaction ConditionsThe reaction proceeds thermally without an exogenous catalyst.The carboxylic acid substrate is sufficiently acidic to promote the formation of the carbocation intermediate.

The stability of these carbocations allows for their formation under relatively mild, near-neutral conditions, providing a practical method for installing the TMSE protecting group. mdpi.comresearchgate.net

Transition State Analysis in Silylation Reactions

The elucidation of reaction mechanisms relies heavily on understanding the structure and energetics of transition states. Computational chemistry provides powerful tools for locating and characterizing these transient species, offering insights that are often inaccessible through experimental means alone. sciencedaily.comfiveable.me Methods like the Nudged Elastic Band (NEB) method are commonly used to find the minimum energy path between reactants and products, identifying the transition state as the highest energy point along this path. sciencedaily.comfiveable.me Characterization of a transition state involves confirming it is a first-order saddle point on the potential energy surface, which is typically verified by finding exactly one imaginary frequency in a vibrational analysis. fiveable.me

In the context of silylation, computational studies have been instrumental in clarifying complex mechanistic cycles. For example, in rhodium-catalyzed C-H silylation reactions, density functional theory (DFT) calculations have been used to map out the entire catalytic cycle, including steps like Si-C bond activation, C-H bond activation, and Si-C bond formation. pku.edu.cn These studies can reveal the active catalytic species and identify the rate-limiting step of the reaction. pku.edu.cn

Similarly, DFT calculations have been employed to understand the mechanism of rhodium-catalyzed intramolecular trans-bis-silylation cyclizations. mdpi.com By searching for transition states and evaluating the intrinsic reaction coordinate (IRC), researchers can connect the transition state structures to the reactants and products, thereby validating the proposed pathway. fiveable.memdpi.com Such analyses can rationalize the formation of specific stereoisomers, for instance, by comparing the energy barriers of pathways leading to trans versus cis products. mdpi.com The geometry of the transition state, such as the collinear arrangement of attacking and leaving groups in a homolytic substitution, can also be illustrated through these computational models. researchgate.net

Comparison of Metal Enolate and Silyl Ketene Acetal Reactivity Profiles

Both metal enolates and silyl ketene acetals, which can be derived from this compound, serve as powerful nucleophilic intermediates in carbon-carbon bond-forming reactions, most notably the aldol reaction. However, their reactivity profiles exhibit significant differences in terms of stability, nucleophilicity, and reaction conditions. makingmolecules.comthieme-connect.de

Metal Enolates (e.g., Lithium Enolates):

Reactivity: Metal enolates are highly reactive, potent nucleophiles. thieme-connect.dethieme-connect.de Their high reactivity means they can react with a wide range of electrophiles, often without the need for an activating agent.

Stability: They are generally unstable and are typically generated in situ for immediate use. They are sensitive to air and moisture and must be handled under inert conditions. makingmolecules.com

Generation: They are formed by treating a carbonyl compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The choice of base and conditions can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control). makingmolecules.com

Silyl Ketene Acetals:

Reactivity: Silyl ketene acetals are significantly less nucleophilic than their metal enolate counterparts. makingmolecules.comthieme-connect.de A quantitative comparison suggests that enolates can be up to 10^14 times more reactive than analogous silyl enol ethers. thieme-connect.de Consequently, their reactions with electrophiles, such as aldehydes, typically require activation by a Lewis acid (e.g., TiCl4). makingmolecules.comthieme-connect.demsu.edu This requirement for activation prevents self-condensation reactions that can plague reactions involving metal enolates. makingmolecules.com

Stability: A major advantage of silyl ketene acetals is their stability. They can be isolated, purified by distillation, and stored, making them convenient reagents. makingmolecules.com

Generation: They are prepared under milder conditions, for example, by reacting a carbonyl compound with a silylating agent like trimethylsilyl (B98337) chloride in the presence of a weak base. makingmolecules.com They can also be formed by "trapping" a pre-formed lithium enolate with a silyl halide. makingmolecules.com

This difference in reactivity allows for complementary synthetic applications. The high reactivity of metal enolates is useful for reactions with weak electrophiles, while the stability and moderated reactivity of silyl ketene acetals provide greater control and selectivity, particularly in complex Lewis acid-catalyzed asymmetric reactions. makingmolecules.commsu.edu

Table 3: Comparison of Metal Enolate and Silyl Ketene Acetal Reactivity makingmolecules.comthieme-connect.de
CharacteristicMetal EnolatesSilyl Ketene Acetals
Nucleophilicity Very HighModerate (weaker nucleophiles)
Stability Low (generated in situ)High (isolable and storable)
Generation Conditions Strong base (e.g., LDA)Mild base and silylating agent
Reaction with Aldehydes Rapid, often uncatalyzedRequires Lewis acid activation (e.g., TiCl4)
Key Advantage High reactivity for difficult reactionsStability, control, and utility in catalyzed asymmetric synthesis

Strategic Applications of 2 Trimethylsilylacetate in Organic Synthesis

Function as a C2 Synthon in Retrosynthetic Analysis

In the realm of retrosynthetic analysis, a synthon is a conceptual unit within a target molecule that represents a potential starting material for its synthesis. wikipedia.orgchemeurope.com 2-Trimethylsilylacetate and its derivatives serve as valuable C2 synthons, representing a nucleophilic "CH₂COOH" or an electrophilic "CH₂COOR" fragment. wikipedia.orgchemeurope.comnumberanalytics.com This allows chemists to strategically disconnect carbon-carbon bonds in a target molecule, simplifying complex structures into more readily available starting materials. numberanalytics.com

For instance, in the synthesis of a β-hydroxy ester, the target molecule can be retrosynthetically cleaved at the Cα-Cβ bond, leading to an aldehyde or ketone and a C2 synthon. Ethyl 2-(trimethylsilyl)acetate can then be employed as the synthetic equivalent of this C2 synthon in the forward synthesis. researchgate.netthieme-connect.comorganic-chemistry.org The trimethylsilyl (B98337) group plays a crucial role in stabilizing the carbanion intermediate, facilitating its reaction with the carbonyl compound. thieme-connect.de

Synthetic Routes to β-Hydroxy Esters from 2-(Trimethylsilyl)acetate

A key application of 2-(trimethylsilyl)acetate is in the synthesis of β-hydroxy esters through reactions with aldehydes and ketones. researchgate.netthieme-connect.comorganic-chemistry.orgorganic-chemistry.org The general approach involves the generation of a silyl (B83357) enol ether or a related nucleophilic species from the 2-(trimethylsilyl)acetate, which then undergoes an aldol-type addition to a carbonyl compound. wikipedia.orgorgsyn.org

One effective method utilizes catalytic amounts of tetrabutylammonium (B224687) acetate (B1210297) (Bu₄NOAc) to activate the silicon-carbon bond of ethyl 2-(trimethylsilyl)acetate. researchgate.netthieme-connect.comorganic-chemistry.org This activation facilitates the addition to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes and ketones at room temperature, affording β-hydroxy esters in high yields. researchgate.netthieme-connect.comorganic-chemistry.org The reaction conditions are notably mild and avoid the need for the stringent precautions often required for other organometallic reagents. thieme-connect.com

The general reaction scheme is as follows:

R¹R²C=O + (CH₃)₃SiCH₂COOEt → R¹R²C(OH)CH₂COOEt

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

A study demonstrated the successful synthesis of various β-hydroxy esters using this method. rcsi.com The use of catalytic Bu₄NOAc as a silicon activator proved crucial for the selective formation of the addition product. thieme-connect.comorganic-chemistry.org

Preparation of α,β-Unsaturated Esters via Olefination Reactions

2-(Trimethylsilyl)acetate is also a key precursor for the synthesis of α,β-unsaturated esters through olefination reactions, primarily the Peterson olefination and the Horner-Wadsworth-Emmons (HWE) reaction. tcichemicals.comorganicchemistrydata.orgtcichemicals.comorganic-chemistry.org

In the Peterson Olefination , an α-silylcarbanion, generated from 2-(trimethylsilyl)acetate, reacts with an aldehyde or ketone to form a β-hydroxysilane intermediate. organic-chemistry.orgresearchgate.net This intermediate can then be eliminated under either acidic or basic conditions to yield the α,β-unsaturated ester. tcichemicals.comorganic-chemistry.org The choice of elimination conditions can influence the stereochemistry of the resulting alkene, with acidic conditions typically favoring anti-elimination and basic conditions favoring syn-elimination. tcichemicals.comorganic-chemistry.org

A significant advantage of the Peterson olefination is the increased reactivity of the silyl-stabilized carbanions compared to the corresponding reagents in other olefination reactions. thieme-connect.de

The Horner-Wadsworth-Emmons (HWE) Reaction provides another powerful route to α,β-unsaturated esters. organicchemistrydata.orgrsc.orgresearchgate.netresearchgate.net This reaction involves the use of a phosphonate-stabilized carbanion, which can be prepared from a silylated phosphonate (B1237965) derived from 2-(trimethylsilyl)acetate. These phosphonate anions are highly nucleophilic and react readily with carbonyl compounds under mild conditions to form alkenes. researchgate.net The HWE reaction often exhibits high E-selectivity, leading predominantly to the trans-isomer of the α,β-unsaturated ester. rsc.orgresearchgate.net

Olefination ReactionKey Reagent Derived from 2-(Trimethylsilyl)acetateTypical Product
Peterson Olefination α-Silylcarbanionα,β-Unsaturated Ester
Horner-Wadsworth-Emmons Phosphonate-stabilized carbanion(E)-α,β-Unsaturated Ester

Introduction of Fluorinated Moieties using Silylated Fluoroacetates

Silylated fluoroacetates, such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate and trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, are valuable reagents for introducing fluorinated groups into organic molecules. rsc.orgnih.govresearchgate.netthermofisher.combldpharm.com These compounds serve as sources of "CF₂" or "CF₂COOR" synthons.

For example, ethyl 2,2-difluoro-2-(trimethylsilyl)acetate can be prepared by the reductive defluorination-silylation of alkyl trifluoroacetates. researchgate.net It undergoes copper-mediated coupling reactions with aryl iodides to produce α-aryl-α,α-difluoroacetates. rsc.org Subsequent hydrolysis and decarboxylation can then yield difluoromethylarenes. rsc.org

Similarly, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is an effective source of difluorocarbene for addition reactions to alkenes. acs.org Silylated fluoroacetates are also utilized in the synthesis of fluorinated heterocycles. nih.gov The introduction of fluorine can significantly alter the physicochemical and biological properties of molecules, making these reagents important in medicinal chemistry and materials science. rsc.org

Utilization in Complex Heterocycle Synthesis

2-(Trimethylsilyl)acetate and its derivatives have found application in the synthesis of complex heterocyclic compounds. For instance, they have been employed in the construction of pyridazine-based structures. nih.govmdpi.comuni-muenchen.dewur.nl

In one approach, the reaction of 3-chloro-4-pyridazinecarbonitrile with alkynolates, which can be derived from silylated precursors, leads to 3-alkynyloxy-substituted 4-pyridazinecarbonitriles. mdpi.com These intermediates can then undergo thermally induced intramolecular Diels-Alder reactions to form fused benzonitriles. mdpi.com

Another example involves the synthesis of 5-fluoropyridazines through a [2 + 1]/[3 + 2]-cycloaddition sequence. acs.org This method utilizes a difluorocarbene source, which can be generated from silylated fluoroacetates, in a reaction with a terminal alkyne and a diazo compound. acs.org This strategy allows for the creation of a diverse range of functionalized pyridazines from readily available starting materials. acs.orgresearchgate.net

Application as a Protecting Group: 2-(Trimethylsilyl)ethyl Esters for Carboxylic Acids

The 2-(trimethylsilyl)ethyl (TMSE) group is a valuable protecting group for carboxylic acids. mdpi.comresearchgate.netuh.eduhighfine.comuchicago.eduthieme-connect.de 2-(Trimethylsilyl)ethyl esters are formed by the reaction of a carboxylic acid with 2-(trimethylsilylethanol). highfine.com

A convenient method for this esterification involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which reacts with carboxylic acids under neutral conditions, often requiring only gentle heating. mdpi.com This method avoids the need for coupling reagents like carbodiimides. mdpi.com

The key advantage of the TMSE protecting group is its stability under a variety of conditions, including those used in peptide synthesis, yet it can be readily cleaved under specific and mild conditions. mdpi.comresearchgate.net Deprotection is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium fluoride (TBAF). researchgate.nethighfine.comresearchgate.netthieme-connect.com The fluoride ion attacks the silicon atom, triggering a fragmentation that releases the carboxylic acid, ethylene, and a trimethylsilyl fluoride byproduct. This cleavage is often selective in the presence of other ester groups like methyl, benzyl, or tert-butyl esters. mdpi.comresearchgate.net The TMSE group can also be removed under certain acidic or basic conditions. mdpi.comhighfine.com

Advanced Analytical and Computational Methodologies in 2 Trimethylsilylacetate Research

Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic methods are indispensable for the structural confirmation and for tracking the progress of reactions involving 2-trimethylsilylacetate. They provide direct evidence of bond formation, cleavage, and the nature of transient species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organosilicon compounds. While ¹H and ¹³C NMR are standard for analyzing the organic moieties, ²⁹Si-NMR offers direct insight into the silicon environment, which is critical for studying silyl (B83357) esters like this compound.

The chemical shift of the silicon nucleus is highly sensitive to its electronic environment. In trimethylsilyl (B98337) derivatives, different functional groups attached to the silicon atom result in distinct and predictable ²⁹Si-NMR signals. For silylated carboxylic acids, the signals for silicon nuclei in silyl ester groups (RCOOSiR'₃), alkoxysilyl groups (ROSiR'₃), and aminosilyl groups (R₂NSiR'₃) appear in separate spectral regions, allowing for unambiguous identification of the silylation site. iaea.org

Specifically, the ²⁹Si-NMR signals for silyl esters of carboxylic acids are typically found in the chemical shift range of approximately +22 to +33 ppm. usgs.gov This is distinct from silyl ethers derived from alcohols and phenols, which resonate further upfield between +13 and +22 ppm. usgs.gov Research on poly(silyl ester)s has shown that ²⁹Si-NMR is effective for monitoring both polymerization and hydrolytic degradation processes. acs.org Hyperconjugative effects can also influence ²⁹Si chemical shifts; a β-trimethylsilyl group relative to a carbonyl, as in Me₃SiCH₂COR, results in a downfield shift compared to tetramethylsilane (B1202638) (Me₄Si), indicating electron donation from the Si-C bond. oup.com

The table below summarizes typical NMR chemical shifts for compounds structurally related to this compound, providing a reference for its characterization.

NucleusFunctional Group ContextTypical Chemical Shift (ppm)Reference
¹H Si-(CH ₃)₃~0.2 chemicalbook.com
-CH ₂-COOSi-~1.9 chemicalbook.com
¹³C Si-(C H₃)₃~ -1.5 oup.com
-C H₂-COOSi-~28 oup.com
-CH₂-C OOSi-~175 oup.com
²⁹Si RCOOSi (CH₃)₃+22 to +33 usgs.gov
²⁹Si R'OSi (CH₃)₃ (Silyl Ether)+13 to +22 usgs.gov
²⁹Si Me₃Si CH₂COR+1.6 to +3.8 (relative to Me₄Si) oup.com

This interactive table provides a summary of characteristic NMR data for trimethylsilyl ester moieties.

Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to significantly enhance the signal for insensitive nuclei like ²⁹Si, reducing acquisition time and often eliminating the need for relaxation reagents, which is beneficial for quantitative analysis. usgs.gov

Beyond NMR, other spectroscopic methods play a crucial role.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. For silyl esters, the key absorption is the carbonyl (C=O) stretching band. In trimethylsilyl acetate (B1210297), this band appears around 1720 cm⁻¹. The Si-O-C stretch is also a characteristic feature. Characterization of poly(silyl ester)s routinely includes IR spectroscopy to confirm the presence of the ester linkages. acs.org

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation patterns of volatile organosilicon compounds. For trimethylsilyl acetate, characteristic fragments corresponding to the loss of a methyl group or the entire trimethylsilyl group are observed, aiding in structural confirmation. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods have become a powerful partner to experimental studies, offering a microscopic view of reactivity, reaction pathways, and molecular dynamics that is often inaccessible through experimentation alone.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of organosilicon compounds. rsc.org These studies have revealed that despite silicon's position in the same group as carbon, its reactivity patterns are significantly different. mdpi.comnih.gov This is attributed to factors like silicon's larger size, lower electronegativity, and the accessibility of its d-orbitals, which allows for hypervalent intermediates and transition states. mdpi.comnih.gov

Computational studies can predict reaction outcomes and elucidate mechanisms by calculating the energies of reactants, products, and transition states. rsc.org For instance, DFT calculations have been used to understand the reactivity of organotetrel sulfide (B99878) clusters, reproducing measured spectroscopic data and explaining differences in the structures of silicon and tin analogs. nih.gov Such calculations are foundational for understanding reaction selectivity and for the rational design of new catalysts and synthetic routes. rsc.org

A primary application of computational chemistry in this field is the detailed exploration of reaction potential energy surfaces. uhmreactiondynamics.org This involves identifying and characterizing stationary points, including stable intermediates and the transition states that connect them.

Theoretical studies often reveal that reactions proceed through pathways not immediately obvious from chemical intuition. mdpi.comnih.gov For example, the formation of weakly bonded initial complexes between reactants is a crucial first step in many organosilicon reactions, and these complexes can dictate the subsequent reaction pathway. mdpi.com Methods like the Artificial Force-Induced Reaction (AFIR) method allow for systematic exploration of reaction paths to discover novel transformation pathways. chemrxiv.org

Computational investigations have been applied to a wide range of organosilicon reactions, including:

Cross-Coupling Reactions : DFT studies have elucidated the mechanism of palladium-catalyzed cross-coupling reactions involving silacycles, identifying the rate-determining step (transmetalation) and explaining product selectivity. rsc.org

Cycloadditions : The mechanism of cycloaddition reactions between alkenes and silyl-substituted carbenes has been studied computationally, revealing asynchronous concerted pathways and explaining the origins of observed stereoselectivity through analysis of steric and electrostatic interactions in the transition state. nih.gov

C-O Bond Silylation : Theoretical methods have been used to probe the mechanism of cobalt-catalyzed silylation of C-O bonds, suggesting that stereoselectivity arises from a chelation-assisted oxidative addition and that transmetalation is the rate-determining step. nih.gov

Computational Method/ConceptApplication in Organosilicon ResearchReference
Density Functional Theory (DFT) Calculating energies of intermediates and transition states to determine reaction mechanisms and selectivity. rsc.org
Initial Complex Formation Theoretical identification of weakly bonded reactant complexes that precede the main reaction and influence the pathway. mdpi.com
Artificial Force-Induced Reaction (AFIR) Systematic computational exploration of reaction pathways to predict products and discover new reactions. chemrxiv.org
Hybrid DFT / MD Combining quantum mechanics with molecular dynamics to study reaction mechanisms in solution, accounting for solvation effects. diva-portal.org

This interactive table summarizes key computational approaches used in the study of organosilicon reaction mechanisms.

While quantum mechanics is ideal for studying the details of bond breaking and formation, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over longer timescales. combinatorialpress.com MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.

A significant challenge has been the development of accurate force fields for organosilicon compounds that can be applied to simulations in the liquid phase or in solution. nih.govacs.orgmdpi.com Recently, new force fields like the PolCA (Polarization-Consistent Approach) have been developed to accurately predict the thermodynamic properties of organosilicon molecules with various functional groups. nih.govmdpi.com

MD simulations are used to study:

Intermolecular Interactions : Simulating the interactions between organosilicon molecules and solvents or other species. combinatorialpress.com

Material Properties : Predicting properties like density, enthalpy of vaporization, and diffusion coefficients for liquid organosilicon compounds. nih.govacs.org

Dynamic Processes : Observing the dynamic behavior of molecules, such as conformational changes and aggregation, in solution. combinatorialpress.commdpi.com

These simulations provide crucial insights for applications in materials science and biochemistry, helping to optimize processes and design new materials with desired properties. combinatorialpress.comnih.gov

Q & A

Q. Purity Validation :

  • NMR Spectroscopy : Confirm absence of residual acetic acid (δ 2.1 ppm in 1^1H NMR) and verify trimethylsilyl peaks (δ 0.1–0.3 ppm) .
  • GC-MS : Monitor for side products (e.g., disilylated derivatives) using splitless injection and electron ionization .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks due to volatile silyl compounds .
  • Waste Disposal : Collect waste in sealed containers labeled "halogenated organics" and consult institutional guidelines for silylated compound disposal .

Advanced: How can researchers address challenges in characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • Kinetic Studies : Use 29^{29}Si NMR to track hydrolysis rates in buffered solutions (pH 2–10) at 25°C .
  • LC-MS Monitoring : Quantify degradation products (e.g., acetic acid) via reverse-phase chromatography with a C18 column and negative-ion ESI .
  • Control Experiments : Compare stability with analogous silyl esters (e.g., trimethylsilyl propionate) to isolate electronic/steric effects .

Advanced: How should contradictory reactivity data (e.g., nucleophilic acyl substitution vs. silyl group transfer) be resolved?

Methodological Answer:

  • Mechanistic Probes :
    • Isotopic labeling (18^{18}O in acetate) to trace acyl vs. silyl pathways .
    • Computational DFT studies (e.g., Gaussian) to compare activation energies of competing pathways .
  • Experimental Triangulation :
    • Cross-validate results using IR (C=O stretching frequency shifts) and X-ray crystallography (if crystalline derivatives form) .

Advanced: What strategies are effective for elucidating the role of this compound in catalytic cycles (e.g., transsilylation)?

Methodological Answer:

  • In Situ Monitoring : Use ReactIR to track silyl group transfer kinetics in real time .
  • Catalyst Screening : Test transition-metal complexes (e.g., Pd(PPh3_3)4_4) for their ability to mediate transsilylation, comparing turnover frequencies (TOF) .
  • Substrate Scope Analysis : Evaluate reactivity with diverse nucleophiles (e.g., alcohols, amines) to map steric/electronic tolerances .

Advanced: How can researchers design robust analytical methods for quantifying trace this compound in complex matrices?

Methodological Answer:

  • Sample Preparation : Derivatize residual acetic acid with BF3_3-MeOH to improve GC detectability .
  • Chromatographic Optimization :
    • GC : Use a DB-5MS column (30 m × 0.25 mm) with a 10°C/min ramp (50°C → 250°C) .
    • HPLC : Employ a Zorbax Eclipse Plus C18 column and UV detection at 210 nm .
  • Validation : Assess linearity (R2^2 > 0.995), LOD (≤ 0.1 ppm), and recovery (90–110%) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.